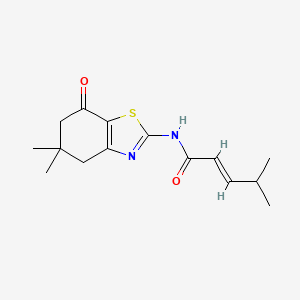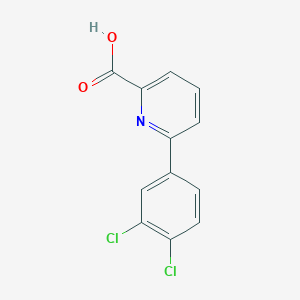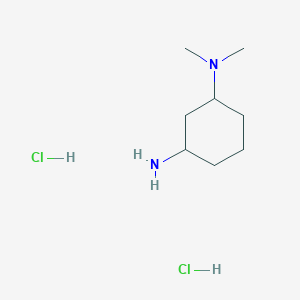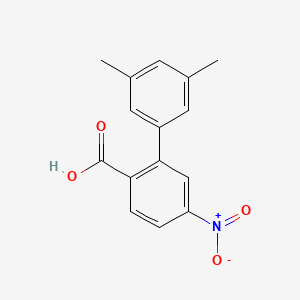
N-(5,5-Dimethyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))-4-methylpent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,5-Dimethyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))-4-methylpent-2-enamide, or N-DMOTB for short, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds and has been used in a variety of studies, including those related to drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
N-DMOTB has been used in a variety of scientific research applications. For example, it has been studied as a potential drug discovery tool, as it has been found to possess antifungal and antibacterial properties. Additionally, it has been used in biochemistry and physiology studies, as it has been found to interact with certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-DMOTB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, it is believed to bind to certain enzymes and receptors, blocking their activity and preventing them from carrying out their normal functions. Additionally, it is believed to interact with certain proteins, resulting in changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-DMOTB are not yet fully understood, but it is believed to possess antifungal and antibacterial properties. Additionally, it is believed to interact with certain enzymes and receptors, resulting in changes in their activity and structure. It is also believed to affect certain proteins, resulting in changes in their activity and structure.
Avantages Et Limitations Des Expériences En Laboratoire
N-DMOTB has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and isolate. Additionally, it is relatively stable in aqueous solutions, making it suitable for use in a variety of experiments. However, it is also important to note that N-DMOTB is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of N-DMOTB in scientific research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug discovery and other areas of scientific research. Finally, further research could be conducted to explore its potential use in other areas such as agriculture and food science.
Méthodes De Synthèse
N-DMOTB can be synthesized using a variety of methods. One of the most common methods is a reaction between 5,5-dimethyl-7-oxo-4,5,6-trihydrobenzothiazole and 4-methylpent-2-enamide. This reaction is catalyzed by a base and proceeds through a series of steps, including a nucleophilic addition and a cyclization reaction. The product is then isolated and purified, resulting in the desired compound.
Propriétés
IUPAC Name |
(E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)5-6-12(19)17-14-16-10-7-15(3,4)8-11(18)13(10)20-14/h5-6,9H,7-8H2,1-4H3,(H,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOYGKLTJPEIAQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-Dimethyl-7-oxo(4,5,6-trihydrobenzothiazol-2-YL))-4-methylpent-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)










![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)
